molecular formula C21H19FN4O2S B2675555 N-(3-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251633-26-7

N-(3-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2675555
CAS No.: 1251633-26-7
M. Wt: 410.47
InChI Key: QXJXKEOEAXUKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a chemical compound supplied for non-human research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound belongs to the pharmaceutically relevant class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. Compounds within this chemical space are of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel antimalarial agents . Research indicates that analogs with this core structure have been designed and evaluated through virtual screening and molecular docking against specific parasitic targets, such as the Plasmodium falciparum cysteine protease falcipain-2 (FP-2) . Inhibition of this enzyme disrupts haemoglobin hydrolysis, a process essential for the parasite's survival, thereby hindering parasitic growth . The molecular structure incorporates a sulfonamide functional group, which is commonly found in compounds with biological activity and is a key feature in several established therapeutic areas . The specific substitutions on the triazolopyridine-sulfonamide scaffold in this compound are designed to explore structure-activity relationships and optimize interactions with biological targets. Key Research Applications: • Investigation as a potential antimalarial agent targeting Plasmodium species . • Use in biochemical assays to study enzyme inhibition mechanisms, particularly against cysteine proteases . • Serving as a building block in medicinal chemistry for the synthesis and optimization of novel triazolopyridine derivatives. Researchers can utilize this compound to probe new mechanisms of action and contribute to the development of future therapeutics for parasitic diseases.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-15-5-3-6-17(11-15)13-26(19-8-4-7-18(22)12-19)29(27,28)20-9-10-21-24-23-16(2)25(21)14-20/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJXKEOEAXUKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step reactions. One common method involves the reaction of 3-fluoroaniline with 3-methylbenzyl chloride to form an intermediate, which is then reacted with 3-methyl-1,2,4-triazolo[4,3-a]pyridine-6-sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound exhibits specific pharmacokinetic properties that influence its efficacy:

  • Target Enzyme : Falcipain-2
  • Biochemical Pathway : Disruption of hemoglobin degradation
  • Stability Influences : Temperature and environmental conditions can affect stability.

Antimalarial Activity

Recent studies indicate that derivatives of triazolo[4,3-a]pyridine sulfonamides exhibit potent antimalarial activity. A virtual library screening against P. falciparum has identified several promising candidates.

In Vitro Studies

A study conducted by Karpina et al. synthesized and evaluated various triazolo[4,3-a]pyridine sulfonamides for their antimalarial properties. The results showed significant inhibitory effects with IC50 values ranging from 2.24 to 4.98 μM.

CompoundIC50 (μM)Target
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)2.24Falcipain-2
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)4.98Falcipain-2

Structure-Activity Relationship (SAR)

The SAR analysis revealed that substituents on the pyridine ring significantly influence biological activity. Compounds with electron-donating groups showed enhanced interactions with FP-2 compared to those with electron-withdrawing groups.

Additional Biological Activities

Beyond its antimalarial properties, N-(3-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has shown potential in other therapeutic areas:

  • Antibacterial and Antifungal : Some derivatives have demonstrated effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Compounds within this class have shown potential in reducing inflammation markers in preclinical models.

In Vitro Efficacy Against Malaria

In vitro studies have indicated that modifications to the triazolo-pyridine scaffold can lead to increased potency against malaria parasites. The structure-activity relationship has been crucial in guiding further development of these compounds into viable therapeutic agents.

Broader Implications

The versatility of this compound suggests potential applications beyond antimalarial treatments, including antibacterial and anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound shares its core [1,2,4]triazolo[4,3-a]pyridine-sulfonamide framework with several analogs, differing primarily in substituents on the sulfonamide nitrogen and the triazole ring. Substituent variations impact biological activity, solubility, and metabolic stability. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides

Compound Name Substituents (R1, R2) Molecular Formula IC50 (µM)* Melting Point (°C) Key Findings Reference
Target Compound R1: 3-Fluorophenyl; R2: 3-Methylbenzyl C22H20FN5O2S Not reported Not reported Structural analog with fluorinated and methylated aryl groups for enhanced lipophilicity.
3-Ethyl-N-(3-Fluorobenzyl)-N-(4-Methoxyphenyl)-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide R1: 3-Fluorobenzyl; R2: 4-Methoxyphenyl C23H22FN5O3S 2.24 Not reported High antimalarial activity; methoxy group may improve solubility.
N-(3-Chlorophenyl)-3-Methyl-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide (6f) R1: 3-Chlorophenyl; R2: H C13H11ClN4O2S Not reported 179–181 Chlorine substituent enhances electronegativity; moderate yield (77%).
N-(3,5-Difluorophenyl)-[1,2,4]Triazolo[4,3-a]Pyridine-8-Sulfonamide (6a) R1: 3,5-Difluorophenyl; R2: H C12H8F2N4O2S Not reported 184–186 Difluorination increases metabolic stability; high purity (82% yield).
N-(3-Chlorobenzyl)-N-(3,5-Difluorophenyl)-[1,2,4]Triazolo[4,3-a]Pyridine-8-Sulfonamide (8a) R1: 3-Chlorobenzyl; R2: 3,5-Difluorophenyl C19H13ClF2N4O2S Not reported 160–162 Dual halogenation (Cl, F) enhances target affinity; molecular weight 435.6 Da.
P048-0262 (Analog) R1: 2-Fluorobenzyl; R2: 3-Methylphenyl C21H19FN4O2S Not reported Not reported Methyl and fluorine substituents balance lipophilicity and bioavailability.

IC50 values are against *Plasmodium falciparum where available.

Critical Observations

Substituent Effects on Activity :

  • Fluorine and chlorine atoms are common in antimalarial analogs. Fluorine’s electronegativity improves binding to hydrophobic pockets in falcipain-2, a cysteine protease target . The target compound’s 3-fluorophenyl group may mimic this interaction.
  • Methyl groups (e.g., 3-methyl on the triazole ring or 3-methylbenzyl on the sulfonamide) enhance metabolic stability by reducing oxidative degradation .

Synthetic Yields and Purity :

  • Analogs with single substituents (e.g., 6f, 77% yield) are synthesized more efficiently than bis-substituted derivatives (e.g., 8a, 62% yield), suggesting steric challenges in multi-substitution .

Thermal Stability :

  • Melting points correlate with crystallinity; compounds like 6a (184–186°C) and 6f (179–181°C) exhibit high purity, critical for reproducibility in biological assays .

Biological Activity

N-(3-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the triazolopyridine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimalarial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H19FN4O2S
  • Molecular Weight : 410.5 g/mol
  • CAS Number : 1251633-26-7

The compound features a triazole ring fused with a pyridine structure and a sulfonamide group, which is crucial for its biological activity.

Antimalarial Activity

Recent studies have highlighted the potential of triazolopyridine derivatives as antimalarial agents. A notable research effort involved the synthesis of a library of compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold. This library was screened against Plasmodium falciparum, the causative agent of malaria. Among the synthesized compounds, several exhibited promising in vitro activity with IC50 values ranging from 2.24 to 4.98 μM against falcipain-2, a cysteine protease critical for the parasite's lifecycle .

Compound NameIC50 (μM)Target Enzyme
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Falcipain-2
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Falcipain-2

These findings suggest that compounds featuring the triazolopyridine framework can serve as lead compounds for further development in antimalarial drug discovery.

Other Biological Activities

Triazolopyridines are known for their broad spectrum of biological activities beyond antimalarial effects:

  • Antibacterial and Antifungal : Compounds in this class have demonstrated significant antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains.
  • Anti-inflammatory Effects : The sulfonamide group is associated with anti-inflammatory properties, which can be beneficial in conditions like cystic fibrosis and other inflammatory diseases .
  • CNS Activity : Some derivatives have shown potential as anxiolytic and antipsychotic agents due to their ability to modulate neurotransmitter systems.

Study on Antimalarial Activity

A study published in Nature reported on the effectiveness of various triazolopyridine derivatives against P. falciparum. The researchers utilized molecular docking techniques alongside in vitro assays to identify promising candidates. The study concluded that modifications to the sulfonamide group significantly influenced biological activity and selectivity towards falcipain-2 inhibitors .

Safety Profile and Toxicology

In preclinical studies assessing toxicity profiles, compounds similar to this compound were evaluated for safety at various doses. Results indicated no significant adverse effects at therapeutic doses up to 750 mg/kg in animal models, suggesting a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-fluorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclocondensation of sulfonamide hydrazine derivatives with ortho-esters. For example, General Procedure C (from ) involves reacting N-(3-fluorophenyl)-2-hydrazinylpyridine-5-sulfonamide with methyl ortho-acetate in refluxing ethanol. Key parameters include molar ratios (1:1.25 for hydrazine:ester), solvent choice (ethanol for solubility), and reaction time (4–6 hours). Yields range from 70–80%, with purity confirmed via elemental analysis (C, H, N, S) and ¹H-NMR. Suboptimal stoichiometry or temperature deviations reduce yields by 15–20% due to incomplete cyclization.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer :

  • ¹H-NMR : Assigns aromatic protons (δ 6.8–8.8 ppm), methyl groups (δ 2.2–2.7 ppm), and sulfonamide NH (δ ~10.5 ppm). Multiplicity patterns (e.g., doublets for H-7 and H-8 protons in the triazolopyridine core) confirm regiochemistry .
  • Elemental Analysis : Validates purity (e.g., C 50.97%, H 3.62% for fluorophenyl derivatives), with deviations >0.3% indicating impurities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 306.08).

Advanced Research Questions

Q. What structure-activity relationships (SAR) guide the optimization of triazolopyridine sulfonamides for biological activity?

  • Methodological Answer : SAR studies focus on substituent effects:

  • Aryl Groups : Fluorophenyl (e.g., 6e ) enhances metabolic stability vs. chlorophenyl (6f ), which improves target binding but increases toxicity.
  • Methyl Substitutions : 3-Methyl on the triazole ring (6c ) boosts lipophilicity (logP ~2.8), enhancing membrane permeability.
  • Data Table :
DerivativeSubstituentIC₅₀ (nM)*logP
6c3-CH₃1202.8
6e4-F852.5
6f3-Cl653.1
*In vitro antimalarial activity .

Q. How can experimental design (DoE) optimize reaction parameters for scalable synthesis?

  • Methodological Answer : Use flow chemistry ( ) with DoE to screen variables:

  • Factors : Temperature (60–100°C), residence time (10–30 min), catalyst loading (1–5 mol%).
  • Response Surface Models : Predict optimal conditions (e.g., 80°C, 20 min, 3 mol% catalyst) for 85% yield.
  • Statistical Tools : ANOVA identifies temperature as the most significant factor (p < 0.01).

Q. What computational methods are employed to predict binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina models interactions with Plasmodium DHODH (PDB: 3I6X). Fluorophenyl groups form halogen bonds with Leu197 .
  • ADMET Prediction : SwissADME estimates moderate BBB permeability (0.8) and CYP3A4 inhibition risk (Score: 0.72).

Methodological Challenges

Q. How are stability issues (e.g., hydrolytic degradation) addressed during formulation?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor via HPLC:
ConditionDegradation (%)Major Degradant
Acidic (24h)15%Sulfonic acid
Oxidative8%N-oxide
  • Stabilization : Lyophilized formulations with mannitol (1:1 ratio) reduce hydrolysis by 40% .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolite Profiling : LC-MS/MS identifies rapid hepatic glucuronidation in vivo, reducing bioavailability.
  • Prodrug Approach : Introduce acetyl-protected sulfonamide (logP +0.5) to enhance absorption, restoring 60% efficacy in murine models .

Analytical and Regulatory Considerations

Q. How are impurities quantified and controlled during synthesis?

  • Methodological Answer :

  • HPLC-DAD : Uses a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient: 30→70% ACN in 20 min). LOD: 0.05% for hydrazine byproducts .
  • ICH Guidelines : Limit unspecified impurities to <0.15% and total impurities <0.5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.